Chemical and physical properties of Dibutyl 3-hydroxybutyl phosphate
Chemical and physical properties of Dibutyl 3-hydroxybutyl phosphate
An In-depth Technical Guide on the Chemical and Physical Properties of Dibutyl 3-hydroxybutyl phosphate (B84403)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl 3-hydroxybutyl phosphate, a significant metabolite of the industrial solvent tributyl phosphate (TBP), is of increasing interest in toxicological and metabolic research. This technical guide provides a comprehensive overview of its core chemical and physical properties, details on its metabolic formation, and established analytical methodologies. Quantitative data are presented in a structured format for clarity, and key experimental and metabolic pathways are visualized to facilitate understanding. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.
Chemical and Physical Properties
Dibutyl 3-hydroxybutyl phosphate is an organophosphorus compound that is primarily formed through the metabolic breakdown of tributyl phosphate (TBP).[1][2] It is also known to be produced during the radiolysis of TBP.[1][2] The fundamental chemical and physical characteristics of Dibutyl 3-hydroxybutyl phosphate are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | dibutyl 3-hydroxybutyl phosphate | N/A |
| Synonyms | TBP-OH | [1][3] |
| CAS Number | 89197-69-3 | [1][3] |
| Molecular Formula | C₁₂H₂₇O₅P | [1][3] |
| Molecular Weight | 282.3 g/mol | [1][4] |
| Purity | ≥95% to >98% | [1][3] |
| Solubility | DMF: 25 mg/mlDMSO: 16 mg/mlEthanol: 16 mg/mlPBS (pH 7.2): 1.6 mg/mlMethanol: 10 mg/ml solution | [1] |
| Storage | Room temperature | [1] |
| Stability | ≥ 1 year | [1] |
Metabolic Formation and Experimental Protocols
Dibutyl 3-hydroxybutyl phosphate is a primary metabolite of tris(n-butyl) phosphate (TNBP), a commonly used alkyl organophosphate ester.[4] The metabolic conversion of TBP has been observed in studies involving goldfish liver microsomes.[1][2][5]
In Vitro Metabolism of Tributyl Phosphate
A key experimental protocol for demonstrating the formation of Dibutyl 3-hydroxybutyl phosphate involves the incubation of TBP with liver microsomes.
Objective: To demonstrate the metabolic conversion of Tributyl Phosphate (TBP) to Dibutyl 3-hydroxybutyl phosphate and Dibutyl phosphate.
Experimental System: Goldfish (Carassius auratus) liver microsomes.[1][5]
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from goldfish liver homogenates through differential centrifugation.
-
Incubation Mixture: The incubation mixture typically contains:
-
Goldfish liver microsomes
-
Tributyl phosphate (TBP) as the substrate
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) as a cofactor.[1][2]
-
-
Incubation Conditions: The mixture is incubated under controlled temperature and time conditions to allow for enzymatic reactions to occur.
-
Extraction of Metabolites: Following incubation, the reaction is stopped, and the metabolites are extracted from the mixture using an appropriate organic solvent.
-
Analysis: The extracted metabolites are then analyzed using techniques such as chromatography to identify and quantify the formation of Dibutyl 3-hydroxybutyl phosphate and other metabolites like dibutyl phosphate.[1]
Analytical Methods for Quantification
The determination of Dibutyl 3-hydroxybutyl phosphate, often in the context of TBP degradation product analysis, employs various chromatographic techniques.
2.2.1. Ion Chromatography
Ion chromatography is a method used for the separation and measurement of TBP degradation products like monobutyl phosphate (MBP) and dibutyl phosphate (DBP).[6] While the direct analysis of Dibutyl 3-hydroxybutyl phosphate by this specific method is not detailed, the principles are applicable for separating charged analytes. Different resins, such as AS11 and AS5A, have been evaluated for their efficiency in separating these phosphate compounds from interfering ions like nitrite (B80452) and carbonate.[6]
2.2.2. Gas Chromatography-Mass Spectrometry (GC/MS)
Gas chromatography is a standard analytical method for determining small quantities of DBP and MBP in TBP solutions.[7] A safer analytical technique that avoids the use of the toxic and explosive diazomethane (B1218177) has been developed.[7]
Experimental Protocol Outline:
-
Internal Standard Spiking: The sample is spiked with mass-labeled, deuterated dibutyl and monobutyl phosphates, which serve as internal standards.[7]
-
Extraction: The deuterated and non-deuterated phosphate compounds are extracted with water.[7]
-
Derivatization: The dried residue is treated with a silylating agent, such as bistrimethylsilyltrifluoroacetamide (BSTFA), to make the analytes volatile for GC analysis.[7]
-
GC/MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The instrument measures the ratio between the labeled internal standard and the naturally occurring analyte for quantitative results.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dibutyl-3-Hydroxybutyl Phosphate - Applications - CAT N°: 9001825 [bertin-bioreagent.com]
- 3. BioOrganics [bioorganics.biz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5401664A - Analytical method for determining concentration of decomposition products in solvent used for solvent extraction - Google Patents [patents.google.com]
